Diamminetetrachlorotitanate (IV)

CVD precursor TiN thin film single-source precursor

Diamminetetrachlorotitanate (IV), with the empirical formula [TiCl₄(NH₃)₂] (CAS 15719-81-0), is a titanium (IV) coordination complex in which a central Ti atom is coordinated by four chloride ligands and two neutral ammonia donors. It is a yellow moisture-sensitive crystalline powder that decomposes at approximately 240 °C and sublimes at 120 °C under 0.1 mmHg.

Molecular Formula Cl4H6N2Ti
Molecular Weight 223.7 g/mol
CAS No. 15719-81-0
Cat. No. B101365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamminetetrachlorotitanate (IV)
CAS15719-81-0
Molecular FormulaCl4H6N2Ti
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESN.N.Cl[Ti](Cl)(Cl)Cl
InChIInChI=1S/4ClH.2H3N.Ti/h4*1H;2*1H3;/q;;;;;;+4/p-4
InChIKeyOAVZMJMVTGHHAL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diamminetetrachlorotitanate (IV) (CAS 15719-81-0): Procurement-Relevant Identity and Baseline Characteristics


Diamminetetrachlorotitanate (IV), with the empirical formula [TiCl₄(NH₃)₂] (CAS 15719-81-0), is a titanium (IV) coordination complex in which a central Ti atom is coordinated by four chloride ligands and two neutral ammonia donors [1]. It is a yellow moisture-sensitive crystalline powder that decomposes at approximately 240 °C and sublimes at 120 °C under 0.1 mmHg . The primary documented role of this compound is as a single-source precursor for the chemical vapor deposition (CVD) of gold-colored titanium nitride (TiN) thin films, distinguishing it from the more widely used dual-source TiCl₄ + NH₃ approach [2].

Workflow CVD single-source precursor for TiN films
Format Sublimable crystalline powder, moisture‑sensitive
Key distinction Pre‑coordinated Ti–N bonds eliminate independent NH₃ metering

Why Generic Titanium Precursor Substitution Fails: Diamminetetrachlorotitanate (IV) vs. In-Class Alternatives


Titanium precursors used for CVD/ALD of TiN or TiO₂ are not freely interchangeable because the delivery method—solid single-source vs. dual-source gas mixture—directly governs film purity, equipment complexity, and process reproducibility. When TiCl₄ and NH₃ are delivered separately as gases, premature gas-phase adduct formation can produce particulate contamination and non-uniform nucleation, while the high vapor pressure and corrosivity of liquid TiCl₄ impose demanding materials-of-construction requirements [1]. Pre-coordinated single-source complexes such as [TiCl₄(NH₃)₂] circumvent uncontrolled gas-phase pre-reactions and eliminate the need for independent NH₃ metering, thereby simplifying the reactor gas panel and reducing plasma-induced damage potential [2]. The quantitative evidence below demonstrates where [TiCl₄(NH₃)₂] provides measurable advantages in delivery control and film purity over the conventional TiCl₄ + NH₃ dual-source baseline, and why generic metal-amide alternatives introduce different carbon incorporation trade-offs.

Delivery method mismatch

Dual-source TiCl₄+NH₃ may form particulates and requires complex gas-panel control.

Carbon contamination trade‑off

Organometallic amide precursors (e.g., TDMAT) introduce intrinsic carbon ligands that may alter film purity.

Safety and handling overhead

Hydrazine-based single-source alternatives demand specialized safety infrastructure for pyrophoric/toxic reagents.

Diamminetetrachlorotitanate (IV) Quantitative Differentiation Evidence: Head-to-Head vs. Closest Analogues


Single-Source Delivery vs. Dual-Source TiCl₄ + NH₃: Eliminating Independent NH₃ Metering

[TiCl₄(NH₃)₂] is a pre-formed single-source precursor that delivers both titanium and nitrogen in one molecular species, whereas the conventional CVD baseline TiCl₄ + NH₃ requires independent control of two gaseous precursors [1]. The compound sublimes intact without decomposition between 80–120 °C at 0.01–0.1 mmHg, enabling direct vapor transport without the gas-phase pre-reaction that forms particulates in dual-source TiCl₄/NH₃ reactors [2]. In contrast, TiCl₄ is a volatile liquid (bp 136 °C) that reacts violently with moisture and requires a separate NH₃ feed line, increasing gas-panel complexity and the risk of chloride-induced corrosion [3].

Single‑Source Delivery
Head‑to‑head
Single‑source solid vs. dual‑source TiCl₄ + NH₃ gas; reduces precursor streams from 2 to 1.
Simplifies reactor gas‑panel design
Sublimation at 80–120 °C; eliminates independent NH₃ metering
CVD precursor TiN thin film single-source precursor TiCl₄ + NH₃ dual-source

Film Chlorine Incorporation: [TiCl₄(NH₃)₂] Single-Source vs. TiCl₄ + NH₃ CVD Baselines

TiN films deposited from [TiCl₄(NH₃)₂] exhibit low levels of chlorine and carbon contaminants by X-ray photoelectron spectroscopy (XPS) [1]. In comparison, TiN films grown by conventional TiCl₄ + NH₃ LPCVD at 600 °C followed by NH₃ post-deposition anneal retain approximately 2 at.% chlorine, and chlorine incorporation has been directly correlated with increased film resistivity [2]. The single-source precursor delivers pre-coordinated Ti–N bonding that facilitates cleaner elimination of chloride during surface reaction, leading to lower residual halogen levels than the dual-source process without requiring post-deposition plasma treatment [3].

Chlorine Incorporation
Cross‑study
Reported low chlorine vs. ~2 at.% Cl for conventional TiCl₄+NH₃ LPCVD.
Supports lower chlorine for diffusion‑barrier reliability
XPS characterization; exact at.% head‑to‑head not available
TiN film purity chlorine contamination CVD resistivity

Deposition Temperature Window: [TiCl₄(NH₃)₂] Single-Source vs. Hydrazine-Based Precursors

[TiCl₄(NH₃)₂] deposits gold-colored TiN films at substrate temperatures of 475–600 °C [1]. This window is approximately 75–150 °C higher than the deposition temperature reported for hydrazine-based single-source precursors, which achieve TiN formation at temperatures as low as 400 °C [2]. While the hydrazine system offers a lower thermal budget advantage, [TiCl₄(NH₃)₂] avoids the handling and safety hazards associated with hydrazine and dialkylhydrazines, making it preferable for process environments where precursor toxicity and pyrophoricity are constrained.

Deposition Window
Cross‑study
475–600 °C substrate temperature vs. hydrazine‑based precursors at ≥400 °C.
Enables TiN on substrates while avoiding hydrazine hazards
Moderate thermal budget; safer precursor handling
low-temperature CVD TiN deposition single-source precursor thermal budget

Carbon Contamination: [TiCl₄(NH₃)₂] vs. Organometallic Amide Precursors (TDMAT)

[TiCl₄(NH₃)₂] is an inorganic complex containing only N–H ligands, producing TiN films with low carbon levels by XPS [1]. In contrast, tetrakis(dimethylamido)titanium (TDMAT), a widely used metal-amide precursor, contains four dimethylamido ligands per Ti center and can introduce significant carbon contamination into deposited films. The stronger Ti–Cl bonds in chloride-based precursors compared to Ti–N bonds in amide-based precursors contribute to different film impurity profiles [2]. The absence of organic ligands in [TiCl₄(NH₃)₂] eliminates organic carbon sources intrinsic to the precursor molecule, reducing the risk of TiC or amorphous carbon incorporation into the TiN film.

Carbon Contamination
Class‑level
Inorganic N–H ligands only; low carbon by XPS. TDMAT carries 8 methyl groups per Ti.
Removes intrinsic carbon source in precursor chemistry
Class‑level inference; direct head‑to‑head at.% not reported
carbon contamination TiN film purity TDMAT CVD precursor

Commercial Availability and Purity Specification: Diamminetetrachlorotitanate (IV) Procurement-Ready Format

Diamminetetrachlorotitanate (IV) is commercially available with a purity specification of 99% from multiple established chemical suppliers, including Thermo Scientific Chemicals (offered as 2 g and larger quantities) and Alfa Aesar . This procurement-ready powder format eliminates the need for in-house synthesis of the coordination complex from TiCl₄ and NH₃, which requires controlled anhydrous conditions and careful stoichiometric control to avoid formation of mixed adduct phases. Direct purchase of the pre-formed complex ensures batch-to-batch consistency in precursor stoichiometry (Ti:Cl:N ratio fixed at 1:4:2), which is critical for reproducible CVD process control.

Commercial Purity
Data to verify
99% purity powder, available in 2 g+ quantities from multiple suppliers.
Reduces in‑house synthesis burden and ensures fixed stoichiometry
Supplier specification; verify batch CoA for stoichiometry and purity
commercial purity procurement specification 99% purity research chemical

Optimal Use Scenarios for Diamminetetrachlorotitanate (IV) Based on Differentiated Evidence


CVD of TiN Diffusion Barriers for Semiconductor Interconnects Using Single-Source Delivery

In VLSI interconnect metallization, TiN diffusion barriers must have low resistivity (<200 μΩ·cm) and minimal chlorine content to prevent Cu corrosion. [TiCl₄(NH₃)₂] enables deposition of TiN films with low chlorine levels at 475–600 °C without requiring post-deposition plasma treatment, matching the thermal budget constraints of back-end-of-line processing [1]. The single-source delivery eliminates the need for independent NH₃ gas handling, reducing particulate formation from premature gas-phase reaction—particulates that can cause device-killing defects in submicron contacts. This application is most suitable where gas-panel simplification and chlorine minimization are prioritized over the lowest possible deposition temperature.

Protective TiN Coatings on Glass and Non-Planar Substrates via Sublimation-Delivered CVD

The ability of [TiCl₄(NH₃)₂] to sublime intact without decomposition at 80–120 °C under modest vacuum (0.01–0.1 mmHg) allows precursor delivery to substrates with complex geometries without requiring line-of-sight physical vapor deposition methods [2]. Gold-colored TiN coatings have been demonstrated on glass and silicon substrates at 475–600 °C, offering a route to decorative or wear-resistant coatings on heat-tolerant substrates. This solid-source sublimation approach is particularly advantageous where liquid TiCl₄ bubbler systems are impractical due to corrosivity concerns or where precise precursor mass delivery is required.

Academic and Industrial R&D for CVD Precursor Chemistry and Mechanistic Studies

[TiCl₄(NH₃)₂] is recognized in the primary literature as the first single-source precursor to high-quality TiN films and serves as a benchmark compound for studying the role of pre-coordinated Ti–N bonds in CVD surface reaction mechanisms [3]. The compound has been used to investigate evaporation behavior and deposition kinetics, with studies showing that the deposition rate increases with increasing precursor source temperature and that the process is surface-reaction-controlled [4]. Researchers developing next-generation single-source precursors use this compound as the historical and performance baseline against which new ligand systems are compared.

Procurement for Laboratories Requiring Pre-Formed, Purity-Certified Ti–N–Cl Precursors

For research groups or pilot-scale facilities that lack the infrastructure for safe handling of liquid TiCl₄ (which fumes violently in moist air and requires corrosion-resistant gas handling systems), [TiCl₄(NH₃)₂] offers a safer, pre-packaged alternative. The compound is supplied as a 99% purity powder that can be stored under inert atmosphere and directly loaded into a CVD precursor sublimation vessel . This procurement pathway reduces setup time from in-house synthesis (requiring anhydrous solvent handling, ammonia gas lines, and purification) to an off-the-shelf purchase, while ensuring a fixed 1:4:2 Ti:Cl:N stoichiometry for reproducible film growth.

Application
Selection Property
Validation Focus
TiN diffusion barrier CVD
Single‑source delivery; reported low chlorine incorporation
Chlorine content by XPS; film resistivity
TiN coatings on glass / non‑planar substrates
Sublimation delivery; avoids liquid TiCl₄ corrosivity
Coating uniformity; deposition rate vs. source temperature
CVD precursor mechanistic studies
Benchmark single‑source precursor; documented kinetics
Evaporation behavior; surface‑reaction control
Pre‑formed, purity‑certified precursor procurement
Supplier‑certified high purity; fixed stoichiometry
Lot‑to‑lot stoichiometry consistency; purity certification
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